Methyl 3-(4-butoxybenzamido)-4,5-dihydrothiophene-2-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely include a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom), a benzamido group (a benzene ring attached to an amide group), and a butoxy group (a four-carbon chain attached to an oxygen atom) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the amide group might make this compound polar, and therefore soluble in polar solvents .Scientific Research Applications
- Application : Researchers have developed a radical-based catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters. This approach enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The method was applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Application : Methyl 3-(4-butoxybenzamido)-4,5-dihydrothiophene-2-carboxylate can serve as a boron reagent in SM coupling reactions, facilitating the synthesis of complex organic molecules .
Catalytic Protodeboronation and Alkene Hydromethylation
Suzuki–Miyaura Coupling
Hydroboration and Borylation
Mechanism of Action
properties
IUPAC Name |
methyl 4-[(4-butoxybenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-3-4-10-22-13-7-5-12(6-8-13)16(19)18-14-9-11-23-15(14)17(20)21-2/h5-8H,3-4,9-11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQOKVBSEVOEMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(SCC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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